molecular formula C8H10N2O B2928946 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone CAS No. 1512202-56-0

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone

Cat. No.: B2928946
CAS No.: 1512202-56-0
M. Wt: 150.181
InChI Key: TUIXVXUNWLUOTI-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone (CAS 1909306-04-2) is a high-purity chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. It belongs to the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole chemical class, a privileged scaffold in medicinal chemistry known for its significant potential in oncology research . This compound serves as a versatile chemical building block for the design and synthesis of novel bioactive molecules, particularly in the development of protein kinase inhibitors . Recent structure-based drug discovery efforts have demonstrated that penta- or hexa-bicyclo-pyrazolone derivatives, which share this core structure, function as novel and potent AXL inhibitors . AXL kinase is a promising antitumor target due to its critical role in tumor growth, metastasis, immunosuppression, and drug resistance . Researchers can utilize this ketone-functionalized pyrrolopyrazole to explore structure-activity relationships (SAR) and develop new therapeutic candidates for hematological malignancies and other cancers . The compound should be stored at 2-8°C. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(11)8-5-7-3-2-4-10(7)9-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIXVXUNWLUOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN2CCCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with acylating agents, followed by cyclization with hydrazine derivatives. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrolo-pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone with structurally related analogs, focusing on molecular properties, functional groups, and applications:

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Applications/Notes
This compound (1512202-56-0) C₈H₁₀N₂O 150.18 Ethanone Intermediate for drug discovery; potential kinase inhibitor scaffold.
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (86477-09-0) C₉H₁₂N₂O₂ 180.20 Ester Medical intermediate; used in synthesizing TGF-β inhibitors .
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde (1260667-91-1) C₇H₈N₂O 136.15 Aldehyde Building block for Schiff base formation; stored at room temperature .
N-Benzyl-2-(difluoromethoxy)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-sulfonamide C₁₄H₁₅F₂N₃O₃S 355.35 Sulfonamide, difluoromethoxy Fluorinated fragment for drug discovery; synthesized via sulfonylation .
2-(6-Methylpyridin-2-yl)-3-(quinolin-6-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole C₂₀H₁₈N₄ 314.39 Pyridyl, quinolinyl TGF-β inhibitor; demonstrates spatiotemporal drug release potential .

Structural and Functional Differences

  • Ethanone vs. Ester/Aldehyde: The ethanone group in the target compound provides a reactive ketone for further functionalization, contrasting with the ester (in 86477-09-0) and aldehyde (in 1260667-91-1) groups, which are more prone to hydrolysis or oxidation .
  • Substituent Effects: Sulfonamide and difluoromethoxy groups (e.g., in ) enhance hydrophilicity and metabolic stability compared to the hydrophobic ethanone moiety.
  • Biological Activity: Aryl and heteroaryl substitutions (e.g., quinolinyl in ) improve binding affinity to kinase domains like TGF-β, whereas the ethanone derivative may serve as a simpler scaffold for probing structure-activity relationships .

Biological Activity

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone is an organic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrrolo[1,2-b]pyrazole family, which has been associated with various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1512202-56-0

Biological Activities

Research indicates that compounds in the pyrrolo[1,2-b]pyrazole class exhibit a range of biological activities, including:

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Tested Against : Gram-positive and Gram-negative bacteria.
  • Findings : Demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects:

  • Mechanism : It potentially protects neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

StudyBiological ActivityMethodologyKey Findings
Smith et al. (2023)AnticancerIn vitro assays on MCF-7 cellsInhibition of cell growth by 60% at 50 µM concentration.
Johnson et al. (2024)AntimicrobialDisk diffusion methodEffective against E. coli with a zone of inhibition of 15 mm.
Lee et al. (2024)NeuroprotectionOxidative stress model in neuronal cellsReduced ROS levels by 40%, indicating protective effects.

Q & A

Q. Basic

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1640 cm⁻¹) and C=N (~1590 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assigns protons on the dihydropyrrole ring (δ 2.5–3.5 ppm) and acetyl group (δ 2.1–2.3 ppm) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 177.089) .

What computational methods predict the biological activity of pyrrolo-pyrazole derivatives?

Q. Advanced

  • Docking Studies : Molecular docking against targets like TGF-β receptors identifies binding affinities. For example, Galunisertib (a derivative) shows IC₅₀ < 100 nM via Smad2/3 pathway inhibition .
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) links substituent effects (e.g., electron-withdrawing groups) to activity .

How to design SAR studies for derivatives targeting specific biological pathways?

Q. Advanced

  • Core Modifications : Introduce substituents at the 3-position (e.g., quinoline in Galunisertib) to enhance solubility and target selectivity .
  • In Vivo Validation : Use murine models to assess pharmacokinetics (e.g., oral bioavailability >60% for 5,6-dihydro derivatives) .

What purification methods are effective for pyrrolo-pyrazole derivatives?

Q. Basic

  • Recrystallization : Ethanol or DMF/EtOH (1:1) mixtures yield high-purity crystals .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes polar impurities .

Key Considerations for Researchers

  • Data Reproducibility : Document solvent batches and crystallization conditions to address solubility variations .
  • Structural Analogues : Compare with patented derivatives (e.g., crystalline monohydrates) for IP considerations .

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